Sodium bis(trimethylsilyl)amide
Overview
Description
Scientific Research Applications
Sodium bis(trimethylsilyl)amide has a wide range of applications in scientific research:
Organic Synthesis: Used as a strong base for deprotonation and base-catalyzed reactions.
Polymerization: Enhances the polymerization of phenylacetylene in conjunction with rhodium (I) catalysis.
Carbene Generation: Involved in the generation of carbenes for various organic reactions.
Wittig Reagents: Used to generate Wittig reagents by deprotonation of phosphonium salts.
Amination: Employed in the amination of sulfenamides and preparation of lanthanide complexes.
Mechanism of Action
Target of Action
Sodium bis(trimethylsilyl)amide, also known as NaHMDS, is a metal dialkylamide reagent that combines both high basicity and nucleophilicity . It primarily targets compounds containing weakly acidic O-H, S-H, and N-H bonds . It is also used to deprotonate other compounds .
Mode of Action
this compound interacts with its targets by deprotonating them, which involves the removal of a proton (H+) from the target molecule . This interaction leads to the generation of enolates, Wittig reagents, and carbenes . It also converts alkyl halides to amines in a two-step process that begins with N-alkylation followed by hydrolysis of the N–Si bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the generation of enolates, Wittig reagents, and carbenes . These are key intermediates in many organic reactions. For instance, enolates are involved in various carbon-carbon bond-forming reactions, while Wittig reagents are used in the Wittig reaction to form alkenes .
Pharmacokinetics
It is known that the compound is highly reactive and is quickly destroyed by water to form sodium hydroxide and bis(trimethylsilyl)amine
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of target molecules. By deprotonating target molecules, it enables the formation of new compounds, such as enolates, Wittig reagents, and carbenes . These new compounds can then participate in further reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it reacts violently with water, leading to its rapid destruction . Therefore, it is typically used in non-aqueous solvents like THF, benzene, and toluene . It is also sensitive to heat and can ignite spontaneously if heated to >170°C in air . Therefore, careful handling and storage are required to maintain its stability and efficacy.
Safety and Hazards
Future Directions
Sodium bis(trimethylsilyl)amide is a synthetically useful reagent that combines both high basicity and nucleophilicity . It is a general reagent used for the enolization of carbonyl compounds and can be used to prepare phosphonium ylides in Wittig reaction . Future research may focus on expanding its applications in organic synthesis .
Biochemical Analysis
Biochemical Properties
Sodium bis(trimethylsilyl)amide is a synthetically useful reagent that combines both high basicity and nucleophilicity . It is used for deprotonation reactions or base-catalyzed reactions . Its mechanism of action primarily involves the abstraction of protons from a wide range of acidic hydrogen atoms, making it indispensable in the formation of carbon-nitrogen bonds and the deprotonation of weakly acidic compounds .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a strong base. It is used to deprotonate ketones and esters to generate enolate derivatives . It can also generate carbenes by dehydrohalogenation of halocarbons . These carbene reagents add to alkenes to give substituted cyclopropanes and cyclopropenes .
Temporal Effects in Laboratory Settings
This compound is quickly destroyed by water to form sodium hydroxide and bis(trimethylsilyl)amine This suggests that its effects in a laboratory setting would be short-lived in the presence of water
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. As a strong base, it is expected to have corrosive properties and may cause harm if ingested or comes into contact with skin .
Transport and Distribution
Given its reactivity and corrosive properties, it is unlikely to be transported or distributed within biological systems without causing significant damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium bis(trimethylsilyl)amide can be synthesized through several methods. One common method involves the reaction of sodium hydride with hexamethyldisilazane . The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction:
NaH+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+H₂
Another method involves the direct reaction of molten sodium with hexamethyldisilazane at high temperatures :
Na+HN(Si(CH₃)₃)₂→NaN(Si(CH₃)₃)₂+21H₂
Industrial Production Methods
Industrial production of this compound typically involves the reaction of sodium metal with hexamethyldisilazane in a controlled environment to ensure high purity and yield . The product is then purified by distillation or sublimation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Deprotonation Reactions: It is used to deprotonate ketones and esters to generate enolate derivatives.
Dehydrohalogenation Reactions: It generates carbenes by dehydrohalogenation of halocarbons.
Substitution Reactions: It reacts with alkyl halides to form amines.
Common Reagents and Conditions
Deprotonation: Typically carried out in THF or other nonpolar solvents.
Dehydrohalogenation: Requires halocarbons and is often performed in the presence of a base.
Substitution: Involves alkyl halides and is conducted under anhydrous conditions to prevent hydrolysis.
Major Products
Enolate Derivatives: Formed from the deprotonation of ketones and esters.
Carbenes: Generated from the dehydrohalogenation of halocarbons.
Comparison with Similar Compounds
Similar Compounds
- Lithium bis(trimethylsilyl)amide (LiHMDS)
- Potassium bis(trimethylsilyl)amide (KHMDS)
- Lithium diisopropylamide (LDA)
- Sodium hydride (NaH)
- Potassium hydride (KH)
Uniqueness
Sodium bis(trimethylsilyl)amide is unique due to its high solubility in nonpolar solvents and its ability to act as a strong base in various organic reactions . Its lipophilic trimethylsilyl groups enhance its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
sodium;bis(trimethylsilyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKHQLVHPKCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NNaSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
999-97-3 (Parent) | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5061451 | |
Record name | N-Sodiohexamethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless crystals; [Alfa Aesar MSDS] | |
Record name | Sodium bis(trimethylsilyl)amide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21698 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1070-89-9 | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Sodiohexamethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sodiohexamethyldisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of sodium bis(trimethylsilyl)amide?
A1: this compound has the molecular formula C6H18NNaSi2 and a molecular weight of 183.37 g/mol. Its structure consists of a sodium cation (Na+) ionically bonded to a bis(trimethylsilyl)amide anion [(Me3Si)2N−].
Q2: Is there any spectroscopic data available for NaHMDS?
A2: While the provided research doesn't delve deep into spectroscopic characterization of NaHMDS itself, it frequently utilizes techniques like ¹H NMR and ¹³C NMR to analyze the products formed in reactions involving NaHMDS. [, , , , ]
Q3: What is the typical solvent used for reactions involving NaHMDS?
A3: NaHMDS is commonly dissolved in aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene for reactions. [, , , , ]
Q4: Is NaHMDS air and moisture sensitive?
A4: Yes, NaHMDS is highly air and moisture sensitive. It readily reacts with moisture, forming ammonia and sodium hydroxide. Therefore, handling NaHMDS necessitates inert atmosphere conditions using techniques like Schlenk line or glovebox.
Q5: What makes NaHMDS a useful reagent in organic synthesis?
A5: NaHMDS acts as a strong, non-nucleophilic base due to the steric hindrance around the nitrogen atom. This characteristic makes it ideal for abstracting protons from weakly acidic compounds without participating in nucleophilic substitution reactions. [, , , ]
Q6: Can you provide examples of reactions where NaHMDS is used as a base?
A6: NaHMDS finds extensive use in various reactions, including:
- Deprotonation of ketones and esters: It generates enolates, crucial intermediates for alkylation and aldol condensation reactions. [, ]
- Formation of Wittig reagents: Deprotonation of phosphonium salts by NaHMDS generates phosphorus ylides, key intermediates in Wittig reactions. [, ]
- Preparation of alkynes: NaHMDS can be utilized in the synthesis of alkynes from aldehydes or ketones through reactions involving phosphorus-based intermediates. []
- Heterocycle synthesis: NaHMDS facilitates the synthesis of various heterocycles by deprotonating acidic protons, enabling intramolecular cyclization reactions. [, ]
Q7: Does NaHMDS participate in any other reactions besides deprotonation?
A7: Although primarily known as a strong base, NaHMDS can act as a reducing agent in specific cases. For instance, it can reduce Cu(II) to Cu(I) species, as demonstrated in the formation of the Cu[N(TMS)2]2Na ate complex. [] It can also act as a deoxygenating agent in the transformation of aromatic esters to nitriles and isocyanates to cyanamides. [, ]
Q8: Can NaHMDS be used to deprotect alkyl aryl ethers?
A8: Yes, NaHMDS, alongside lithium diisopropylamide (LDA), has been successfully utilized in deprotecting alkyl aryl ethers. This method effectively removes methyl, benzyl, and methylene groups, generating corresponding phenol derivatives. []
Q9: Has computational chemistry been employed to study NaHMDS and its reactivity?
A9: Yes, computational methods like AM1 and MNDO calculations have been used to understand the reactivity of NaHMDS and explain the formation of N-derivatized 4-alkyliden-1,4-dihydropyridines during reactions with 4-alkylpyridines. []
Q10: How does the bulky nature of the bis(trimethylsilyl)amide anion influence the reactivity of NaHMDS?
A10: The bulky trimethylsilyl groups significantly impact NaHMDS reactivity by:
- Hindering nucleophilic attack: The steric bulk around the nitrogen atom makes NaHMDS a weak nucleophile, favoring its role as a strong base. [, ]
- Influencing selectivity: The size of NaHMDS can direct reactions towards less hindered sites, impacting regio- and stereoselectivity. [, ]
Q11: How is NaHMDS typically supplied and stored?
A11: NaHMDS is commercially available, often as a solution in aprotic solvents like THF or toluene. It is crucial to store NaHMDS under an inert atmosphere, away from moisture and air, to prevent degradation.
Q12: Are there specific safety concerns when handling NaHMDS?
A12: Given its reactivity, handling NaHMDS requires caution. It reacts violently with water, releasing flammable ammonia gas. Proper personal protective equipment and working under inert conditions are crucial to ensure safe handling.
Q13: What are the byproducts formed during reactions involving NaHMDS?
A13: The primary byproduct is hexamethyldisilazane (HMDS), a relatively inert compound often easily removed during workup. [, ]
Q14: Can you provide an example where NaHMDS enables selective transformations?
A14: Research demonstrates the use of NaHMDS in the selective mono-O-demethylation of o-dimethoxybenzenes, highlighting its controlled reactivity compared to LDA. []
Q15: How does NaHMDS compare to other strong bases used in organic synthesis?
A15: NaHMDS is advantageous due to its solubility in common organic solvents and its ability to function as a non-nucleophilic base. While other strong bases like LDA and potassium bis(trimethylsilyl)amide are also employed, NaHMDS offers unique reactivity and selectivity in specific transformations. [, ]
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